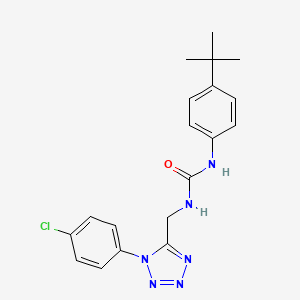

1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

CAS No.: 941875-76-9

Cat. No.: VC4979804

Molecular Formula: C19H21ClN6O

Molecular Weight: 384.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941875-76-9 |

|---|---|

| Molecular Formula | C19H21ClN6O |

| Molecular Weight | 384.87 |

| IUPAC Name | 1-(4-tert-butylphenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |

| Standard InChI | InChI=1S/C19H21ClN6O/c1-19(2,3)13-4-8-15(9-5-13)22-18(27)21-12-17-23-24-25-26(17)16-10-6-14(20)7-11-16/h4-11H,12H2,1-3H3,(H2,21,22,27) |

| Standard InChI Key | JBIBKDFTOZBVJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |

Introduction

Structural Overview

Chemical Name:

1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Molecular Formula:

C18H21ClN6O

Structural Features:

-

The compound consists of a urea backbone substituted with:

-

A tert-butylphenyl group at one end.

-

A chlorophenyl-tetrazole moiety linked via a methylene bridge at the other end.

-

-

The tetrazole ring (a five-membered ring containing four nitrogen atoms) contributes to the molecule's potential biological activity due to its bioisosteric properties.

Synthesis

The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea likely involves the following steps:

-

Formation of Tetrazole Derivative:

-

A precursor such as 4-chlorobenzonitrile reacts with sodium azide under acidic or catalytic conditions to form the tetrazole ring.

-

-

Urea Formation:

-

The tetrazole derivative is reacted with an isocyanate or carbodiimide reagent to introduce the urea functionality.

-

-

Substitution with tert-Butylphenyl Group:

-

The final step involves coupling the urea intermediate with a tert-butylphenyl derivative, possibly using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

The reaction conditions typically involve mild temperatures and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Medicinal Chemistry

The compound's structural features, particularly the tetrazole ring and urea group, suggest potential pharmacological activities:

-

Tetrazole Ring: Known for mimicking carboxylic acids, it may act as a bioisostere in drug design, enhancing binding affinity to biological targets.

-

Urea Group: Frequently found in enzyme inhibitors, it could contribute to inhibitory activity against targets like kinases or proteases.

Material Science

The presence of aromatic groups and nitrogen-rich heterocycles might make this compound useful in:

-

Coordination chemistry for metal-organic frameworks (MOFs).

-

Development of advanced materials with specific electronic or optical properties.

Computational Studies

Molecular docking and density functional theory (DFT) calculations can be employed to predict the compound’s interaction with biological targets and its electronic properties.

Biological Activity

Although specific data for this compound is unavailable, similar molecules have demonstrated:

-

Enzyme inhibition (e.g., urease or kinases).

-

Antimicrobial and anticancer activities.

Experimental Validation

Characterization techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the compound.

Data Table: Key Functional Groups

| Functional Group | Role |

|---|---|

| tert-Butylphenyl | Hydrophobic interaction; increases lipophilicity |

| Tetrazole | Bioisostere; enhances binding affinity |

| Urea | Hydrogen bonding; potential enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume